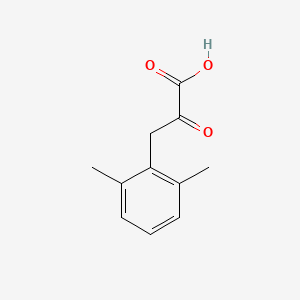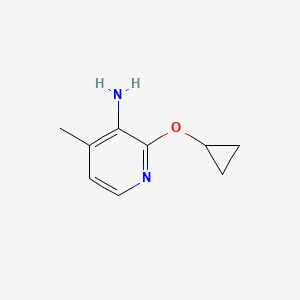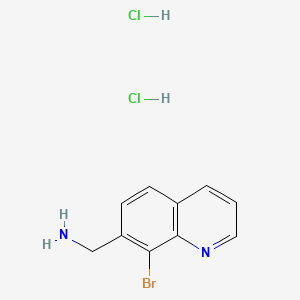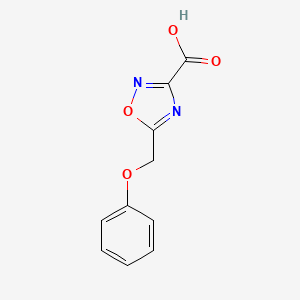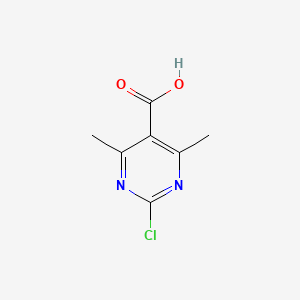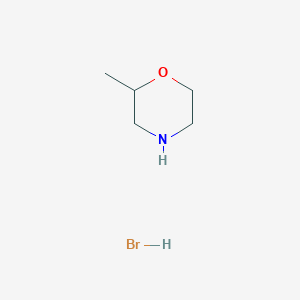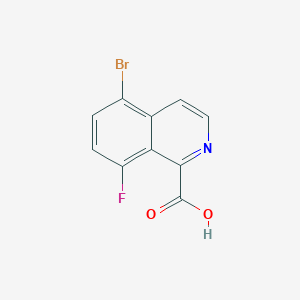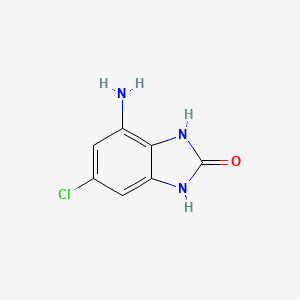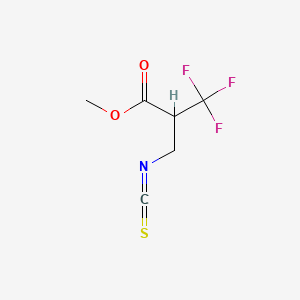
Methyl 3,3,3-trifluoro-2-(isothiocyanatomethyl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3,3,3-trifluoro-2-(isothiocyanatomethyl)propanoate is a fluorinated organic compound known for its unique chemical properties. The presence of trifluoromethyl and isothiocyanate groups in its structure makes it a valuable compound in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,3,3-trifluoro-2-(isothiocyanatomethyl)propanoate typically involves the reaction of methyl 3,3,3-trifluoro-2-(bromomethyl)propanoate with potassium thiocyanate in an organic solvent such as acetone. The reaction is carried out under reflux conditions for several hours, followed by purification through distillation or recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced purification techniques such as chromatography can enhance the yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3,3,3-trifluoro-2-(isothiocyanatomethyl)propanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can participate in nucleophilic substitution reactions, forming thiourea derivatives.
Cycloaddition: It can undergo cycloaddition reactions with compounds containing multiple bonds, leading to the formation of heterocyclic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines and alcohols, typically under mild conditions.
Cycloaddition: Reagents such as alkenes or alkynes, often under thermal or catalytic conditions.
Major Products
Thiourea Derivatives: Formed from nucleophilic substitution reactions.
Heterocyclic Compounds: Resulting from cycloaddition reactions.
Wissenschaftliche Forschungsanwendungen
Methyl 3,3,3-trifluoro-2-(isothiocyanatomethyl)propanoate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe due to its reactive isothiocyanate group.
Medicine: Explored for its potential in drug development, particularly in the design of enzyme inhibitors and diagnostic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties .
Wirkmechanismus
The mechanism of action of Methyl 3,3,3-trifluoro-2-(isothiocyanatomethyl)propanoate involves the reactivity of its isothiocyanate group, which can form covalent bonds with nucleophilic sites in biological molecules. This reactivity makes it useful in labeling and modifying proteins and other biomolecules. The trifluoromethyl group enhances the compound’s stability and lipophilicity, facilitating its interaction with biological membranes and molecular targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 3,3,3-trifluoro-2-oxopropanoate: Similar in structure but lacks the isothiocyanate group, making it less reactive in certain biochemical applications.
Methyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate: Contains an additional trifluoromethyl group, which can alter its chemical properties and reactivity.
Uniqueness
Methyl 3,3,3-trifluoro-2-(isothiocyanatomethyl)propanoate is unique due to the combination of trifluoromethyl and isothiocyanate groups, providing a balance of stability and reactivity that is valuable in various scientific and industrial applications.
Eigenschaften
Molekularformel |
C6H6F3NO2S |
|---|---|
Molekulargewicht |
213.18 g/mol |
IUPAC-Name |
methyl 3,3,3-trifluoro-2-(isothiocyanatomethyl)propanoate |
InChI |
InChI=1S/C6H6F3NO2S/c1-12-5(11)4(2-10-3-13)6(7,8)9/h4H,2H2,1H3 |
InChI-Schlüssel |
UGMLUMLHGAWQQV-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C(CN=C=S)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


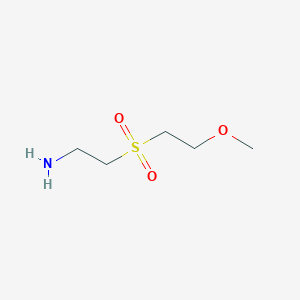
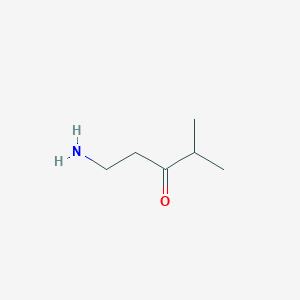
![o-{[2-Fluoro-5-(trifluoromethyl)phenyl]methyl}hydroxylamine](/img/structure/B15311046.png)
![Methyl1,1-dioxo-hexahydro-1lambda6-pyrrolo[1,2-b][1,2]thiazole-3a-carboxylate](/img/structure/B15311060.png)
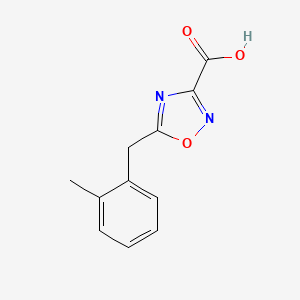
![1-[2-(1-Methyl-2-pyrrolidinyl)ethyl]piperazine](/img/structure/B15311072.png)
